molecular formula C10H9ClF3NO2S B14050478 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene

Cat. No.: B14050478
M. Wt: 299.70 g/mol
InChI Key: BFADBSQXTGHRLQ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. Common synthetic routes include:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of advanced catalysts.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as iron powder and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted benzene compounds.

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:

Properties

Molecular Formula

C10H9ClF3NO2S

Molecular Weight

299.70 g/mol

IUPAC Name

1-(3-chloropropyl)-2-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2

InChI Key

BFADBSQXTGHRLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])CCCCl

Origin of Product

United States

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